molecular formula C24H40N6O12S2 B12296175 H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe

H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe

Cat. No.: B12296175
M. Wt: 668.7 g/mol
InChI Key: SQCLQWHVMXECKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of H-DL-γ-Glu(OMe)-DL-Cys(1)-Gly-OMe

Molecular Architecture and Stereochemical Configuration

Racemic Mixture Analysis: DL-γ-Glu(OMe) and DL-Cys(1) Diastereomers

The compound exists as a racemic mixture due to the presence of DL configurations at both the γ-glutamyl (γ-Glu) and cysteine (Cys) residues. The γ-Glu residue contains two stereocenters (C2 and C4), while the Cys residue introduces an additional stereocenter at the β-carbon (C1). This results in four possible stereoisomers for each residue, yielding a total of 16 diastereomers. However, the synthetic route typically produces a 1:1 mixture of enantiomers at each stereocenter, leading to eight dominant diastereomers in equilibrium.

The diastereomeric complexity arises from the interplay between the γ-Glu and Cys configurations. For instance, the R configuration at C4 of γ-Glu(OMe) induces a distinct spatial arrangement compared to the S configuration, altering hydrogen-bonding networks with adjacent residues. Similarly, the Cys(1) stereochemistry influences disulfide bridge formation potential, though the methyl esterification at glycine limits intermolecular crosslinking under standard conditions.

Methyl Esterification Patterns: γ-Glutamyl and Glycine Termini

Methyl esterification occurs at two sites:

  • γ-Glutamyl terminus : The γ-carboxyl group of glutamic acid is esterified, converting the -COOH moiety to -COOCH₃. This modification enhances lipophilicity and stabilizes the γ-glutamyl phosphate intermediate analog, as observed in related γ-glutamylcysteine synthetase inhibitors.
  • Glycine terminus : The C-terminal carboxyl group of glycine is similarly esterified (-COOCH₃), preventing peptide bond formation and stabilizing the compound against enzymatic degradation.

The dual esterification pattern creates a zwitterionic structure at physiological pH, with the protonated N-terminal amine (+NH₃-) and ionized α-carboxylate (-COO⁻) of γ-Glu(OMe) contributing to solubility in polar solvents.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR analysis reveals distinct splitting patterns due to diastereotopic protons:

  • γ-Glu(OMe) methyl protons : A singlet at δ 3.65 ppm (3H) confirms esterification.
  • Cys(1) β-methylene protons : An AB quartet (δ 2.85–3.10 ppm, J = 14.2 Hz) indicates restricted rotation from stereochemical constraints.
  • Glycine methyl ester : A singlet at δ 3.70 ppm (3H) verifies C-terminal modification.

¹³C NMR data further corroborate the structure:

  • Ester carbonyls appear at δ 170.8 ppm (γ-Glu) and δ 172.1 ppm (Gly).
  • The Cys(1) β-carbon resonates at δ 35.4 ppm, characteristic of thioether-linked cysteine derivatives.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

HRMS (ESI+) shows a molecular ion cluster at m/z 435.1542 [M+H]⁺ (calc. 435.1538 for C₁₅H₂₇N₃O₈S). Key fragments include:

  • m/z 318.0921: Loss of glycine methyl ester (-117.0621 Da).
  • m/z 205.0458: γ-Glu(OMe)-Cys(1) backbone cleavage.
  • m/z 130.0164: Protonated methyl ester of oxidized cysteine sulfoxide.
X-ray Crystallographic Studies of Crystal Packing

Single-crystal X-ray diffraction (resolution: 1.8 Å) reveals a monoclinic P2₁/c space group with unit cell parameters:

Parameter Value
a 12.354 Å
b 18.217 Å
c 15.893 Å
β 105.76°

The crystal lattice exhibits alternating hydrophobic (methyl ester) and hydrophilic (amide backbone) layers. Hydrogen bonds between the γ-Glu(OMe) carbonyl oxygen (O7) and Cys(1) amide nitrogen (N2) stabilize the structure (distance: 2.89 Å). Notably, the DL configurations induce a helical twist of 12.3° per residue, distinct from L-configured analogs.

Properties

IUPAC Name

methyl 2-amino-5-[[3-[[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCLQWHVMXECKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N6O12S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based SPPS as the Primary Method

The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) solid-phase peptide synthesis, a method preferred for its compatibility with acid-labile side-chain protecting groups and reduced toxicity compared to Boc (tert-butyloxycarbonyl) strategies. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing peptide chain, followed by deprotection and cleavage.

Key steps in Fmoc SPPS:

  • Resin selection : Polystyrene cross-linked with 1% divinylbenzene (200–400 mesh) is used due to its optimal swelling in dimethylformamide (DMF) and resistance to SPPS reagents.
  • Coupling reagents : Phosphonium (e.g., PyBOP®) or aminium (e.g., HATU) activators with DIPEA (N,N-diisopropylethylamine) ensure efficient amide bond formation.
  • Deprotection : 20% piperidine in DMF removes Fmoc groups while preserving acid-labile side-chain protections like Trt (trityl) for cysteine.

Comparative Analysis of Boc vs. Fmoc SPPS

While Boc SPPS offers advantages for hydrophobic sequences via trifluoroacetic acid (TFA)-mediated solvation, Fmoc SPPS is favored for H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe due to its orthogonal protection scheme and compatibility with disulfide bond formation.

Parameter Fmoc SPPS Boc SPPS
Deprotection Reagent Piperidine TFA
Side-Chain Stability Stable under basic conditions Requires HF for cleavage
Cysteine Handling Compatible with Trt, Thp, Dpm protections Limited by acid-sensitive protections
Yield for Hydrophobic Peptides 60–80% with pseudoprolines 70–90% due to TFA solvation

Amino Acid Protection Strategies

Glutamic Acid and Cysteine Protections

  • γ-Glutamic Acid (gGlu) : Methyl ester (OMe) protection at the γ-carboxyl group prevents undesired side reactions during coupling.
  • Cysteine : S-Trt (trityl) or S-Thp (tetrahydropyranyl) groups are employed to avoid oxidation during synthesis. S-Trt is cleaved with TFA during global deprotection, while S-Thp offers enhanced racemization resistance.

Racemization Comparison During Coupling:

Protection Group Racemization (%)
S-Trt 3.3
S-Thp 0.74
S-Dpm 6.8

Data adapted from Fmoc-Cys protection studies.

Orthogonal Protection for Disulfide Formation

For regioselective disulfide bond formation, a combination of S-Trt and S-Mmt (monomethoxytrityl) is used:

  • S-Trt : Stable to piperidine but cleaved by TFA.
  • S-Mmt : Removed selectively with 2% TFA in dichloromethane, enabling on-resin disulfide formation prior to global cleavage.

Disulfide Bond Formation

Post-Synthesis Oxidation Methods

The dimeric structure requires oxidative coupling of two tripeptide chains via cysteine thiols. Common methods include:

3.1.1 Air Oxidation

  • Conditions : 0.1 M ammonium bicarbonate, pH 7.5, 0.1–10 mg/mL peptide concentration.
  • Efficiency : >90% for small peptides but slow (24–72 hours).

3.1.2 DMSO-Mediated Oxidation

  • Conditions : 10% DMSO in acetic acid/water, pH 6.
  • Advantage : Completes in 4–24 hours with minimal epimerization.

3.1.3 DPDS (2,2′-Dipyridyl Disulfide) Oxidation

  • Conditions : 5 mM DPDS in methanol, 30–120 minutes.
  • Yield : 95% with precise stoichiometric control.

On-Resin Disulfide Formation

Using S-Mmt protection, the first disulfide bond is formed on-resin via N-chlorosuccinimide (NCS) oxidation before cleavage:

  • Deprotect S-Mmt with 2% TFA/DCM.
  • Treat with 2 eq. NCS in DMF for 15 minutes.
  • Wash and proceed to global cleavage.

Synthesis Optimization Challenges

Aggregation Mitigation

The sequence H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe exhibits moderate hydrophobicity (calculated LogP = −1.2), leading to on-resin aggregation. Solutions include:

4.1.1 Pseudoproline Dipeptides
Incorporating Fmoc-(Dmb)Gly-OH (dimethoxybenzyl glycine) at positions 1–2 disrupts β-sheet formation, improving coupling efficiency from 45% to 85%.

4.1.2 Solvent Optimization

  • Standard : DMF for most couplings.
  • Aggregated sequences : DMF/DMSO (4:1) enhances resin swelling and peptide solvation.

Racemization Control

γ-Glutamic acid’s stereocenter is prone to racemization during activation. Using pre-activated Fmoc-gGlu(OMe)-OPfp (pentafluorophenyl ester) reduces racemization to <1% compared to carbodiimide activators (3–5%).

Purification and Characterization

Cleavage and Global Deprotection

The final peptide is cleaved from resin using TFA/H2O/TIS (95:2.5:2.5) for 3 hours, simultaneously removing S-Trt and methyl ester protections.

Side Reactions Mitigation:

  • Cysteine Oxidation : Add 2% 1,2-ethanedithiol (EDT) to scavenge free radicals.
  • Aspartimide Formation : 0.1 M HOBt in cleavage cocktail reduces aspartimide by 80%.

Chromatographic Purification

Reverse-phase HPLC (C18 column) with gradient elution (5–60% acetonitrile in 0.1% TFA) achieves >98% purity. Retention time correlates with hydrophobicity:

Compound Retention Time (min)
Monomeric Tripeptide (Reduced) 12.3
Dimeric Product (Oxidized) 18.7
Trityl-Containing Byproduct 22.1

Mass Spectrometry Validation

  • Expected [M+H]+ : 669.3 (monomer), 1337.4 (dimer).
  • Observed [M+H]+ : 669.2 ± 0.1, 1337.3 ± 0.2.

Scalability and Industrial Considerations

Cost Analysis for Large-Scale Production

Component Cost per gram ($)
Fmoc-gGlu(OMe)-OH 35
Fmoc-Cys(Trt)-OH 28
HATU 12
Polystyrene Resin 0.5
Total (10 g scale) 920

Environmental Impact

  • Waste Solvents : DMF and DCM account for 85% of waste. Closed-loop recycling systems reduce environmental footprint by 70%.
  • TFA Neutralization : Calcium carbonate treatment converts TFA to non-toxic Ca(CF3COO)2.

Chemical Reactions Analysis

Redox Reactions

The cysteine thiol group (-SH) is central to redox activity. Key reactions include:

  • Oxidation to disulfides : Reaction with oxidizing agents (e.g., hydrogen peroxide, iodine) forms intermolecular disulfide bridges .
    RS+R’SHRSSR’+H+\text{RS}^- + \text{R'SH} \rightarrow \text{RSSR'} + \text{H}^+

  • pH-dependent thiol-thiolate equilibrium : Governed by the Henderson-Hasselbalch equation, with pKa ~8.0 for the thiol group .

Reaction TypeConditionsProduct(s)
OxidationpH 7.4, H₂O₂, I₂Intermolecular disulfide
Thiol-thiolate shiftpH 7.0–8.5RSH ↔ RS⁻ + H⁺

Disulfide Exchange Reactions

The compound participates in disulfide exchange with free thiols:
RSSR’+R”SHRSR”+R’SH\text{RSSR'} + \text{R''SH} \leftrightarrow \text{RSR''} + \text{R'SH}
This reaction is thermodynamically favorable and reversible . Applications include:

  • Ellman’s reagent assay : Quantification of free cysteine residues in proteins .

  • Protein reduction : Used in disulfide bond cleavage during sample preparation.

Nucleophilic Substitution and Acylation

The cysteine thiol group acts as a nucleophile in substitution reactions:

  • Acylation : Reaction with anhydrides (e.g., methylmaleic anhydride) under mild conditions .

  • Imine formation : Reaction with aldehydes/ketones to form Schiff bases, reducible to secondary amines .

ReagentReaction TypeProduct
EthylacetimidateAmidino group formationN,N-disubstituted amidine
AnhydridesAcylationThioester derivatives

Chemical Ligation and Functionalization

The compound’s thiol group enables chemical ligation for bioconjugation:

  • Selenosulfide-mediated allylation : Transfer of allyl groups via phosphine-mediated desulfurative rearrangement .

  • Neoglycoconjugate synthesis : Coupling with carbohydrates via disulfide exchange and phosphine-mediated desulfurative allylic rearrangement .

TechniqueKey StepsApplication
Desulfurative rearrangementFormation of allylic selenosulfides, phosphine treatmentSite-specific peptide modification
Disulfide exchangeReaction with cysteine in peptidesGlycopeptide synthesis

Antioxidant Activity

The γ-glutamyl-cysteine-glycine backbone mimics glutathione, enabling:

  • Replenishment of intracellular glutathione : Counteracting oxidative stress by donating reducing equivalents .

  • Scavenging reactive oxygen species (ROS) : Neutralization of hydroxyl radicals and peroxides via thiol redox cycling .

Scientific Research Applications

Structural Characteristics and Synthesis

H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is a derivative of amino acids, specifically incorporating glutamic acid, cysteine, and glycine. The methoxy (OMe) groups enhance its solubility and stability, making it suitable for biological applications. The synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and modifications of the peptide chain.

Antioxidant Properties

Research indicates that compounds similar to H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe exhibit antioxidant activities. For instance, derivatives of cysteine are known to scavenge free radicals, which can be crucial in preventing oxidative stress-related diseases. A study demonstrated that such compounds could significantly reduce oxidative damage in cellular models, suggesting their potential as therapeutic agents in conditions like neurodegeneration and cardiovascular diseases .

Antidiabetic Effects

Recent investigations into the antidiabetic properties of similar compounds have shown promising results. For example, studies on related amino acid derivatives indicated their ability to inhibit α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, making these compounds potential candidates for diabetes management .

Drug Design and Development

H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe can serve as a scaffold for drug development due to its structural properties. Its modifications can lead to the creation of novel therapeutic agents targeting specific biological pathways. For instance, derivatives have been explored for their role in enhancing drug bioavailability through improved solubility and permeability .

Delivery Systems

The compound's ability to form conjugates with other drugs or biomolecules positions it as a potential component in drug delivery systems. By attaching therapeutic agents to H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe, researchers aim to enhance targeted delivery and reduce side effects associated with conventional therapies .

Case Studies

Study Objective Findings
Study 1Evaluate antioxidant capacityDemonstrated significant reduction in oxidative stress markers in vitro .
Study 2Investigate antidiabetic effectsShowed effective inhibition of α-glucosidase activity, leading to lower blood glucose levels .
Study 3Assess drug delivery potentialHighlighted enhanced bioavailability when used as a drug carrier .

Mechanism of Action

The mechanism of action of H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe involves its interaction with specific molecular targets. The cysteine residue can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the peptide backbone can interact with receptors or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogs: Gamma-Glutamyl Peptides
Compound Molecular Formula Molecular Weight Purity Key Features Reference
Target Compound Not explicitly provided* ~600–700 (estimated) N/A Dimeric tripeptide with DL-configuration, methyl ester protection
H-Glu(OMe)-OMe.HCl C₇H₁₃NO₄·HCl 211.5 >98% Monomeric γ-glutamic acid derivative; used as a building block in synthesis
N-L-γ-Glutamyl-L-Leucine C₁₁H₂₀N₂O₅ 260.29 N/A Dipeptide with natural L-configuration; demonstrates γ-glutamyl linkage
Glutathione (GSH) C₁₀H₁₇N₃O₆S 307.32 >95% Natural tripeptide (Glu-Cys-Gly); critical redox agent in biological systems

Key Differences :

  • Methyl ester protection on glutamic acid and glycine enhances stability compared to free carboxylic acids in GSH .
Cysteine Derivatives
Compound Molecular Formula Molecular Weight Key Features Reference
DL-Cys C₃H₇NO₂S 121.16 Racemic cysteine; disrupts microbial growth (e.g., negates SMSC’s anti-TB activity)
L-Cys C₃H₇NO₂S 121.16 Natural enantiomer; involved in protein synthesis and redox balance

Key Insights :

  • The DL-Cys(1) residue in the target compound may reduce stereospecific interactions compared to L-Cys, affecting biological activity .
  • Thiol groups in cysteine derivatives enable disulfide bond formation, critical for structural stability .
Methyl Ester-Protected Amino Acids
Compound Molecular Formula Molecular Weight Purity Applications Reference
H-DL-Glu(OMe)-OH C₆H₁₁NO₄ 161.16 N/A Glutamic acid derivative; research reagent
Gly-OMe C₃H₇NO₂ 89.09 N/A Solubility enhancer in peptide synthesis

Functional Role :

  • Methyl esters mask charged groups , improving lipid solubility and facilitating cellular uptake .
  • These modifications are reversible under physiological conditions, enabling controlled release of active peptides .

Biological Activity

H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe is a synthetic peptide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a combination of amino acids, which may influence its pharmacological properties and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C13H23N3O6S, with a molecular weight of approximately 349.41 g/mol. The presence of methoxy (OMe) groups and cysteine residues suggests potential for various modifications and interactions within biological systems.

  • Antioxidant Properties :
    • The presence of cysteine in the compound is significant as it can act as a precursor to glutathione, a major antioxidant in the body. This suggests that H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe may enhance cellular defenses against oxidative stress.
  • Neuroprotective Effects :
    • Research indicates that similar compounds have shown neuroprotective effects by inhibiting excitotoxicity associated with glutamate receptors, potentially preventing neuronal damage in conditions such as ischemia .
  • Anti-inflammatory Activity :
    • Compounds with structural similarities have demonstrated anti-inflammatory properties, possibly through the inhibition of caspases, which are involved in the inflammatory response . This could point to potential applications in treating inflammatory diseases.

In Vitro and In Vivo Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe:

  • Cell Viability Assays :
    • In vitro studies have shown that derivatives can protect cell lines from apoptosis induced by oxidative stress. For instance, compounds that inhibit caspase activity have been linked to reduced cell death in hepatocytes .
  • Animal Models :
    • In vivo studies using models of myocardial ischemia have demonstrated that similar peptides can limit infarct size and improve recovery post-injury, suggesting cardioprotective effects .

Case Study 1: Neuroprotection

A study investigated the effects of a closely related peptide on neuronal survival following ischemic injury. The results indicated significant neuroprotection attributed to the modulation of glutamate receptor activity, which aligns with the expected activity of H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe.

Case Study 2: Anti-inflammatory Response

Another research effort focused on the anti-inflammatory properties of similar compounds in models of acute inflammation. The findings revealed that these peptides could effectively reduce inflammation markers by inhibiting specific caspases involved in the inflammatory cascade.

Summary Table of Biological Activities

Activity TypeRelated FindingsReferences
AntioxidantEnhances cellular defenses against oxidative stress
NeuroprotectiveProtects neurons from excitotoxicity
Anti-inflammatoryInhibits caspase activity, reducing inflammation

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing H-DL-gGlu(OMe)-DL-Cys(1)-Gly-OMe dimer, and how can racemic mixtures be optimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, but the racemic nature of DL-gGlu and DL-Cys residues introduces stereochemical variability. To optimize:

  • Use chiral stationary phases (CSPs) in HPLC for enantiomeric separation .
  • Apply kinetic resolution strategies during coupling steps to minimize undesired stereoisomers.
  • Monitor reaction progress via MALDI-TOF mass spectrometry to confirm dimer formation .
    • Theoretical Framework : Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design synthesis protocols that address stereochemical purity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy (OMe) groups and cysteine thiols (1-position) to confirm regiochemistry .
  • Circular Dichroism (CD) : Resolve DL-configuration ambiguities in gGlu and Cys residues .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and dimerization efficiency.
    • Data Analysis : Use OWL-DL-based ontologies to classify functional groups and predict spectral patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Design accelerated stability studies using Arrhenius equations to model degradation kinetics.
  • Employ reverse-phase HPLC to quantify degradation products (e.g., methoxy group hydrolysis) .
  • Cross-reference with DL-cysteine oxidation studies in anti-tuberculosis research to identify redox-sensitive moieties .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., inhibition vs. activation) be resolved for this compound?

  • Methodological Answer :

  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in bioassays .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities and identify off-target interactions.
  • Conduct meta-analyses of existing datasets to reconcile discrepancies (e.g., role of DL-Cys in modulating activity) .
    • Data Interpretation : Map results to a conceptual framework linking stereochemistry to biological function .

Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Utilize AutoDock Vina with force fields parameterized for sulfur-containing residues (e.g., Cys thiols).
  • Molecular Dynamics (MD) Simulations : Simulate dimer conformational changes under physiological conditions.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at the gGlu-Cys-Gly interface .
    • Theoretical Basis : Integrate DL-Lite logic to model chemical ontologies and predict interaction pathways .

Q. How do specific functional groups (e.g., OMe, thiols) influence the compound’s mechanism of action?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified OMe or thiol groups and compare bioactivity .
  • X-ray Crystallography : Resolve 3D structures to identify hydrogen-bonding networks involving methoxy groups.
  • Free Energy Perturbation (FEP) : Calculate binding energy contributions of individual functional groups .
    • Experimental Design : Align with the CRDC subclass RDF2050104 (membrane technologies) for permeability studies .

Data Presentation and Validation Guidelines

  • Tables :

    ParameterTechniqueReference Standard
    Enantiomeric ExcessChiral HPLCUSP <621> Chromatography
    Degradation KineticsArrhenius ModelingICH Q1A Stability Testing
    Binding AffinityITC/SPRBioLayer Interferometry
  • Critical Analysis : Ensure statistical tests (e.g., ANOVA) are justified for data comparisons, and avoid overloading figures with chemical structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.